
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate” is a research chemical with the CAS No [400077-01-2] . It has a molecular formula of C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.12 g/mol and a molecular formula of C13H9Cl2NO2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is a versatile intermediate in organic synthesis. Studies have demonstrated its utility in generating various chemical structures through nucleophilic and electrophilic reactions. For instance, it serves as a precursor for the synthesis of pyrimidinium ylides, which have shown potential as nucleophilic reagents and 1,3-dipoles in synthetic chemistry. These compounds exhibit a range of stabilities and reactivities that can be tuned by substituent variations, offering pathways to diverse molecular architectures with potential biological activities (Moldoveanu & Mangalagiu, 2005).
Coordination Chemistry
Research on coordination chemistry has leveraged derivatives of this compound for the development of novel ligands. These ligands are instrumental in forming luminescent lanthanide compounds and iron complexes, showcasing unusual thermal and photochemical spin-state transitions. Such compounds are crucial for applications in biological sensing and the development of materials with unique magnetic properties (Halcrow, 2005).
Biological Activity
On the biological front, derivatives of this compound have been tested for their antimicrobial properties. Some compounds exhibit remarkable activity against a variety of microorganisms, including both bacteria and fungi. This highlights their potential as templates for the design of new antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity (Eldeab, 2019).
Material Science
In material science, the precursor role of this compound has been explored for synthesizing polymeric materials. These materials possess unique electronic and structural properties, making them suitable for applications in electronics and nanotechnology. For example, the compound has been used in the preparation of poly(p-phenylene), demonstrating the compound's versatility in facilitating the synthesis of high-performance polymers with desirable conductivity and stability (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDCCXXPGTJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
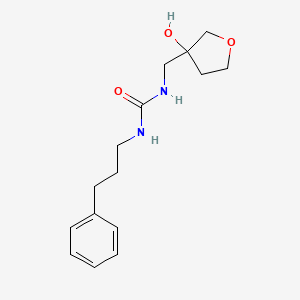

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
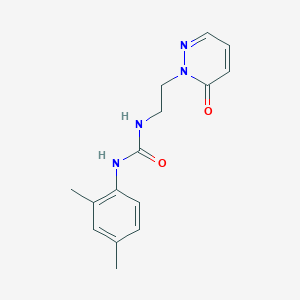

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
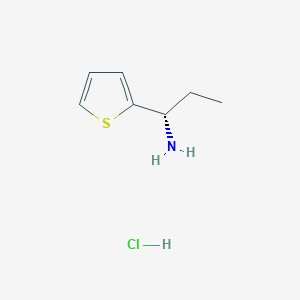
![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
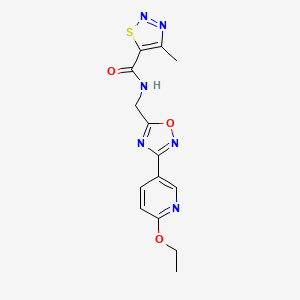
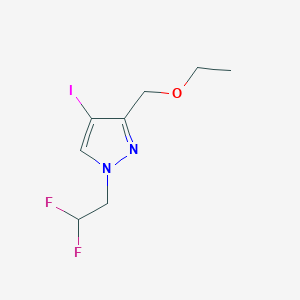
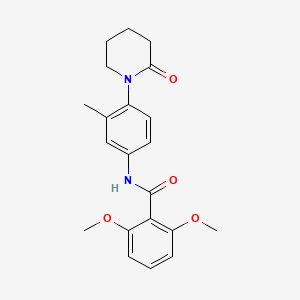
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
